molecular formula C7H4BrFO B151432 4-Bromo-3-fluorobenzaldehyde CAS No. 133059-43-5

4-Bromo-3-fluorobenzaldehyde

Cat. No. B151432
M. Wt: 203.01 g/mol
InChI Key: SWHUROFMIMHWKS-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzaldehyde is an organic compound with the empirical formula C7H4BrFO . It has a molecular weight of 203.01 . It is used in various chemical reactions and has applications in research and development .


Synthesis Analysis

A synthetic method of 3-bromo-4-fluorobenzaldehyde involves dissolving 1 mol of 4-fluorobenzaldehyde in 160mL of dichloromethane to obtain solution A. Then, 1 mol of sodium bromide is dissolved in 90 mL of pure water, and 90 mL of 35% hydrochloric acid is added under stirring to obtain solution B .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluorobenzaldehyde can be represented by the SMILES string Fc1cc(C=O)ccc1Br . This indicates that the molecule consists of a benzene ring with a bromine atom and a fluorine atom attached to adjacent carbon atoms, and a formyl group (C=O) attached to the carbon atom next to the bromine atom .


Chemical Reactions Analysis

4-Bromo-3-fluorobenzaldehyde has been used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine . It has also been used in the synthesis of Schiff bases of 4-nitroaniline/ 2,4-dinitroaniline/3,4-dichloroaniline/4-methoxy-3-nitro aniline via ultrasound irradiation method .


Physical And Chemical Properties Analysis

4-Bromo-3-fluorobenzaldehyde is a powder with a melting point of 55-59 °C . It has a density of 1.7±0.1 g/cm3 and a boiling point of 240.2±25.0 °C at 760 mmHg . The compound has a molar refractivity of 40.7±0.3 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : 4-Bromo-3-fluorobenzaldehyde is synthesized from 4-bromo-2-fluorotoluene through a process involving bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification. This method results in a compound with high purity and yield (Chen, 2008).

  • Regioisomer Impurities Control : It serves as a starting material in the production of active drug substances, with analytical development focused on controlling regioisomer impurities due to their potential genotoxicity. Gas chromatography methods with high resolving power are used for this purpose (Shen et al., 2016).

  • Synthesis of Fluorinated Compounds : When reacted with substituted hydroxyacetophenones, 4-Bromo-3-fluorobenzaldehyde yields various fluorinated compounds like chalcones and benzothiazepines, which have been characterized based on spectral data (Jagadhani et al., 2015).

Structural and Spectroscopic Analysis

  • Experimental and Theoretical Studies : The structure of analogs, like 4-Chloro-3-fluorobenzaldehyde, has been characterized using techniques such as X-ray diffraction, FT-IR, Raman spectroscopy, and DFT studies. This offers insights into the molecular orbitals and vibrational assignments of such compounds (Parlak et al., 2014).

  • Antimicrobial Screening : Bromo-2-fluorobenzaldehyde, a related compound, has been utilized in synthesizing chromones, which were tested for their antimicrobial activities. This implies potential biological applications of such derivatives (Jagadhani et al., 2014).

Applications in Synthesis of Other Compounds

  • Halogen Exchange for Synthesis : Processes have been developed for the synthesis of related compounds like 4-fluorobenzaldehyde using halogen-exchange reactions, highlighting the versatility of halogenated benzaldehydes in chemical synthesis (Yoshida & Kimura, 1989).

  • Synthesis of Derivatives with Biological Activity : The synthesis of thiazolidin-4-one derivatives using 4-fluorobenzaldehyde demonstrates the application in creating compounds with antioxidant activity, suggesting its utility in developing biologically active molecules (El Nezhawy et al., 2009).

Safety And Hazards

4-Bromo-3-fluorobenzaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

The market size for 4-Bromo-3-fluorobenzaldehyde is expected to grow in the coming years . This suggests that there may be increased demand for this compound in various applications, potentially leading to new research and development efforts .

properties

IUPAC Name

4-bromo-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHUROFMIMHWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382645
Record name 4-Bromo-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorobenzaldehyde

CAS RN

133059-43-5
Record name 4-Bromo-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.152.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-3-fluorobenzylidene diacetate (15 g), ethanol (41 ml), water (41 ml) and concentrated sulphuric acid (4 ml) was heated to reflux for 3 hours. After cooling, ether (300 ml) was added and the aqueous layer separated. The organic phase was washed with saturated sodium carbonate and brine before drying over anhydrous magnesium sulphate and evaporation in vacuo. 4-Bromo-3-fluorobenzaldehyde was obtained as a solid (7.3 g).
Name
4-bromo-3-fluorobenzylidene diacetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a well-stirred mixture of 4-bromo-3-fluorobenzyl alcohol (as described in Example 9, Step B) (10.25 g, 0.05 mol), TEMPO (0.781 g, 0.005 mol) and tetrabutylammonium fluoride (1.39 g, 0.005 mol) in CH2Cl2 (200 mL) and a solution of 0.5M NaHCO3/0.05M K2CO3 (200 mL) was added N-chlorosuccinimide (9.35 g, 0.07 mol). After 6 hrs, the layers were separated, the aqueous layer back-washed with CH2Cl2 (2×50 mL), the organics combined and dried (Na2SO4). The solution was filtered, concentrated to half its volume, then chromatographed (silica gel, CH2Cl2) to give the title compound.
Quantity
10.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.781 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
9.35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of (4-bromo-3-fluoro-phenyl)-methanol (4.3 g, 21 mmol) in CHCl3 (50 mL) was added manganese dioxide (18.7 g, 210 mmol), and the resulting mixture was stirred overnight at room temperature until the starting material had been consumed. After filtration, the filtrate was concentrated in vacuo to give product (2.3 g, 55%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.7 g
Type
catalyst
Reaction Step One
Yield
55%

Synthesis routes and methods IV

Procedure details

To a well-stirred mixture of 4-bromo-3-fluorobenzyl alcohol (as described in Example 1, Step B) (10.25 g, 0.05 mol), TEMPO (0.781 g, 0.005 mol) and tetrabutylammonium fluoride (1.39 g, 0.005 mol) in CH2Cl2 (200 mL) and a solution of 0.5M NaHCO2/0.05M K2CO3(200 mL) was added N-chlorosuccinimide (9.35 g, 0.07 mol). After 6 hrs, the layers were separated, the aqueous layer back-washed with CH2Cl2 (2×50 mL), the organics combined and dried (Na2SO4). The solution was filtered, concentrated to half its volume, then chromatographed (silica gel, CH2Cl2) to give the title compound.
Quantity
10.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.781 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaHCO2
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
9.35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 59 g (0.31 mol) of anhydrous SnCl2 and 320 cm3 of diethyl ether was placed on an ice water bath and saturated with hydrogen chloride gas generated by the drop-wise addition of concentrated sulfuric acid to concentrated hydrochloric acid until the SnCl2 assumed a liquid state and the mixture was dried with concentrated sulfuric acid. 31 g (0.16 mol) of 4-bromo-3-fluorobenzonitrile was added to the mixture and the resulting mixture was stirred at room temperature for 1 hour and allowed to stand overnight. 300 cm3 of water was added to the reaction product and the mixture was stirred over a hot water bath at 50° C. The diethyl ether was distilled off. The oily layer was separated out and the aqueous layer was extracted with ether. The two layers were combined, washed with water, and dried overnight with anhydrous Na2SO4. Diethyl ether was distilled off the resulting dried mixture. Diethyl ether was distilled off the distillation residue. The distillation residue was distilled under a vacuum (b.p. 122° C./25 mmHg) to yield 26 g (0.13 mol) of 4-bromo-3-fluorobenzaldehyde.
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 2
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 5
4-Bromo-3-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-fluorobenzaldehyde

Citations

For This Compound
40
Citations
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… A starting material, 4-bromo-3-fluorobenzaldehyde, was … the starting material 4-bromo-3-fluorobenzaldehyde presented … regioisomers of 4-bromo-3-fluorobenzaldehyde was obtained by …
Number of citations: 2 www.sciencedirect.com
RM Shafeeulla, G Krishnamurthy… - Indian Journal of …, 2017 - ijacskros.com
… literature described the interaction of 5-bromopyrimidine and 4-bromo3-fluorobenzaldehyde … 5-bromopyrimidine (6.2 mmol, 1 g) with 4-bromo-3-fluorobenzaldehyde (7.5 mmol, 1.5 g) …
Number of citations: 2 www.ijacskros.com
RJ Altenbach, ME Brune, SA Buckner… - Journal of medicinal …, 2006 - ACS Publications
… A mixture of enamine e4 (1.3 g, 9.2 mmol), 4-bromo-3-fluorobenzaldehyde (2.4 g, 12 mmol), and pyran-3,5-dione 35 c1 (1.3 g, 11 mmol) in EtOH (16 mL) was heated to 80 C in a sealed …
Number of citations: 33 pubs.acs.org
ST Nguyen, JD Williams, MM Butler, X Ding… - Bioorganic & medicinal …, 2014 - Elsevier
… Thus, condensation of 4-bromo-3-fluorobenzaldehyde (35) and 5-bromothiophene-2-carboxaldehyde with 4-methyl-3-nitrobenzonitrile (1), followed by treatment with triethylphosphite, …
Number of citations: 20 www.sciencedirect.com
J Huang, X Wang, J Chan - Sustainable Catalysis, 2013 - Wiley Online Library
… For example, candidates 1 and 2 were synthesized from the commercially available 4-bromo-3-fluorobenzaldehyde, protected in one-step as the corresponding 1,3-dioxane, which was …
Number of citations: 2 onlinelibrary.wiley.com
BM Johnson, MP Huestis - European Journal of Organic …, 2014 - Wiley Online Library
An efficient reaction manifold for the preparation of C3/C5‐diarylimidazo[1,2‐a]pyrazines through sequential C3 and C5 direct arylation is disclosed. The two distinct palladium catalyst …
R Azmi, UH Lee, FTA Wibowo, SH Eom… - … applied materials & …, 2018 - ACS Publications
… Porphyrin rings 1–3 are formed via Diels–Alder condensation between the pyrrole and the 4-bromobenzaldehydes (4-bromo-2-fluorobenzaldehyde and 4-bromo-3-fluorobenzaldehyde)…
Number of citations: 31 pubs.acs.org
M Zhang, Y Sun, S Du, D Yuan, P Chen, G Liu… - Liquid …, 2020 - Taylor & Francis
… 4-Bromo-3-fluorobenzaldehyde (4.98 g, 24.53 mmol), p-toluenesulfonic acid (1.06 g, 6.10 mmol), ethylene glycol (34.26 g, 551.94 mmol) and 60 mL of chloroform were added to a 250 …
Number of citations: 6 www.tandfonline.com
S Du, M Zhang, P Chen, J Dang, A Gao, W Du… - Liquid …, 2020 - Taylor & Francis
… 10.07 g of 4-bromo-3-fluorobenzaldehyde (49.60 mmol), 2.20 g of p-toluenesulfonic (12.70 mmol), 70.00 g of glycol (1.12 mol), 100 mL pre-dried chloroform were added into a 250 mL, …
Number of citations: 11 www.tandfonline.com
Y Liu, X Feng, D Bao, K Li, M Bao - Journal of Molecular Catalysis A …, 2010 - Elsevier
… Fluorinated substrates, 4-bromo-3-fluorobenzaldehyde and 1-bromo-2,4,5-trifluorobenzene, were also examined, and moderate reaction yields were obtained (58% and 71%, …
Number of citations: 22 www.sciencedirect.com

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